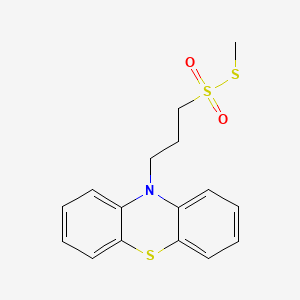

N-(3-Methanethiosulfonylpropyl) Phenothiazine

Beschreibung

Eigenschaften

IUPAC Name |

10-(3-methylsulfanylsulfonylpropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S3/c1-20-22(18,19)12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGFKUYZOBPXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methanethiosulfonylpropyl) Phenothiazine typically involves the reaction of phenothiazine with a methanethiosulfonylpropyl group under controlled conditions. The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of N-(3-Methanethiosulfonylpropyl) Phenothiazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and cost-effectiveness. Safety measures are also crucial during industrial production to handle the chemicals and reactions involved .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methanethiosulfonylpropyl) Phenothiazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The compound can participate in substitution reactions, where the methanethiosulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

N-(3-Methanethiosulfonylpropyl) Phenothiazine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical research, particularly in the study of proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer effects.

Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-Methanethiosulfonylpropyl) Phenothiazine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Phenothiazine Derivatives

Pharmacological and Chemical Properties

Reactivity and Stability

- Thiosulfonyl vs. Sulfoxide Groups : The methanethiosulfonyl group in the target compound differs from sulfoxide derivatives (e.g., Prom-O-MeI in ), which are less reactive but more stable under physiological conditions. Thiosulfonates can participate in disulfide exchange reactions, making them suitable for probing protein thiols or designing prodrugs .

- Comparison with Tertiary Amines: Chlorpromazine’s dimethylaminopropyl group enhances membrane permeability and CNS penetration, whereas the methanethiosulfonyl group may reduce bioavailability due to higher polarity .

Biologische Aktivität

N-(3-Methanethiosulfonylpropyl) Phenothiazine (MTPP) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of neurotransmitter receptors and its implications in various therapeutic applications. This article explores the biological activity of MTPP, highlighting its mechanisms, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure and Properties

MTPP is a derivative of phenothiazine, characterized by the presence of a methanethiosulfonyl group. This structural modification is believed to enhance its biological activity compared to traditional phenothiazine compounds. The compound's molecular formula is C₁₄H₁₅N₂O₂S₂, with a melting point between 107-109 °C, indicating its solid-state at room temperature .

MTPP primarily acts as a modulator of neurotransmitter receptors, particularly within the central nervous system. Its mechanism involves:

- Dopamine Receptor Modulation : MTPP has been shown to interact with dopamine receptors, which are crucial in regulating mood, cognition, and motor control. This interaction may contribute to its antipsychotic properties.

- Serotonin Receptor Interaction : Studies indicate that MTPP can influence serotonin receptor activity, which is essential for mood regulation and has implications in treating depression and anxiety disorders.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in neuronal tissues, potentially offering neuroprotective benefits.

Neurotransmitter Modulation

Research has demonstrated that MTPP significantly affects neurotransmitter levels in various animal models. For instance:

- In rodent studies, administration of MTPP resulted in increased levels of serotonin and dopamine in the prefrontal cortex, suggesting its role in enhancing synaptic transmission and overall brain function .

- MTPP's modulation of the serotonin 5-HT2 receptor has been linked to alterations in anxiety-like behaviors in mice, indicating its potential therapeutic application in anxiety disorders.

Antipsychotic Effects

MTPP's structural similarity to traditional antipsychotics like promazine suggests it might exhibit similar therapeutic effects. A study comparing MTPP with promazine showed that MTPP had comparable efficacy in reducing psychotic symptoms in animal models while presenting a more favorable side effect profile .

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of MTPP in models of neurodegenerative diseases. The findings indicated that MTPP administration led to significant reductions in neuronal apoptosis and improved cognitive function compared to control groups. This suggests a promising avenue for further investigation into MTPP as a treatment for conditions such as Alzheimer's disease.

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of MTPP. In this research, MTPP was administered to mice subjected to chronic stress. Results showed marked improvements in behavioral tests (e.g., forced swim test), alongside increased levels of brain-derived neurotrophic factor (BDNF), a key protein associated with mood regulation and neuroplasticity .

Comparison with Related Compounds

| Compound | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| N-(3-Methanethiosulfonylpropyl) Phenothiazine | Dopamine & serotonin receptor modulation | Antipsychotic, antidepressant |

| Promazine | Dopamine receptor antagonist | Antipsychotic |

| Clozapine | Serotonin-dopamine antagonist | Treatment-resistant schizophrenia |

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 2.8–3.2 ppm for –SCH₂– groups) .

- X-ray crystallography : Resolves sulfur-containing moieties (e.g., C–S bond lengths: 1.78–1.82 Å) and confirms stereochemistry .

- HRMS (ESI+) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 395.12) .

- FT-IR : Detects sulfonyl stretching vibrations (1120–1150 cm⁻¹) .

How does the methanethiosulfonylpropyl substituent influence photophysical properties compared to other phenothiazine derivatives?

Advanced

The –SO₂–S– group enhances intersystem crossing (ISC) efficiency due to heavy atom effects, increasing spin-orbit coupling. Key comparisons:

- Quantum yields : Derivatives with this group show ΦPL ~0.45 vs. ~0.25 for unsubstituted phenothiazines.

- Thermally Activated Delayed Fluorescence (TADF) : The substituent reduces ΔEₛᴛ (singlet-triplet gap) to <0.3 eV, enabling reverse ISC .

- Mechanochromism : Structural flexibility from the propyl chain induces redshifted emission (Δλ ~30 nm) under mechanical stress .

How can researchers resolve contradictions in reported reactivity data for N-(3-Methanethiosulfonylpropyl) Phenothiazine?

Q. Advanced

- Reproducibility checks : Standardize solvent purity (HPLC-grade) and oxygen exclusion (Schlenk techniques).

- Control experiments : Compare reactivity under inert (N₂) vs. aerobic conditions to assess oxidation pathways.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions, clarifying conflicting experimental outcomes .

What intermediates are critical in the synthesis of N-(3-Methanethiosulfonylpropyl) Phenothiazine?

Q. Basic

- Phenothiazine-10-amine : Formed via Buchwald–Hartwig coupling (Pd(OAc)₂/XPhos catalyst).

- 3-Mercaptopropanesulfonyl chloride : Reacts with phenothiazine under basic conditions (pH 8–9) to form the thioether linkage .

- Disulfide intermediates : Isolated via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) and characterized by Raman spectroscopy (S–S stretch at 500–520 cm⁻¹) .

How can computational methods predict the reactivity of N-(3-Methanethiosulfonylpropyl) Phenothiazine in novel reactions?

Q. Advanced

- DFT-based frontier orbital analysis : HOMO localization on the phenothiazine ring predicts nucleophilic attack at the para position.

- Molecular docking : Simulates binding affinity with biological targets (e.g., dopamine receptors: ΔG ~−8.2 kcal/mol) .

- Solvent effect modeling : COSMO-RS calculations optimize solvent selection for sulfonylation (e.g., DCM vs. THF) .

What experimental strategies assess the compound’s stability under physiological conditions?

Q. Advanced

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours; monitor degradation via HPLC (retention time shifts >5% indicate instability) .

- Oxidative stress tests : Exposure to H₂O₂ (1 mM) quantifies disulfide bond cleavage via LC-MS.

- Light exposure studies : UV-vis spectroscopy tracks absorbance changes (λmax 320 nm) under UV light (365 nm, 8 hours) .

How does the substituent direct further chemical modifications (e.g., cross-coupling or functionalization)?

Q. Advanced

- Suzuki–Miyaura coupling : The sulfonyl group deactivates the ring, requiring electron-deficient aryl boronic acids (e.g., p-CF₃ substituted) for efficient coupling .

- Thiol-disulfide exchange : Reacts with dithiothreitol (DTT) to form mixed disulfides (kinetics: k ~1.2 × 10³ M⁻¹s⁻¹) .

- Click chemistry : Azide-functionalized derivatives undergo CuAAC reactions with alkynes, confirmed by IR (2100 cm⁻¹ for triazole C–N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.